6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole
Description
6-{4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a piperazine moiety substituted at the 6-position. This structural motif is common in bioactive molecules targeting neurological and antimicrobial pathways.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-17(14-2-3-15-16(12-14)24-13-18-15)21-9-6-20(7-10-21)8-11-22-5-1-4-19-22/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXUEBYDOTESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes, receptors, and proteins. These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases.
Mode of Action
This interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases.
Pharmacokinetics
Similar compounds are known to have drug-like properties. These properties can impact the compound’s bioavailability, which is a critical factor in its effectiveness as a therapeutic agent.
Biological Activity
6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the pyrazole and benzothiazole moieties. The following general steps outline the synthesis:
- Formation of the Pyrazole Ring : This is typically achieved by reacting hydrazine with appropriate carbonyl compounds.
- Synthesis of Benzothiazole : The benzothiazole structure can be formed via cyclization reactions involving thioketones and ortho-amino phenols.
- Piperazine Integration : The piperazine ring is integrated through acylation reactions, linking it to the pyrazole and benzothiazole components.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against fungal pathogens like Candida albicans, showing promising antifungal activity with MIC values comparable to established antifungal agents .
The proposed mechanisms for the biological activity of this compound involve:
- Enzyme Inhibition : It is suggested that the compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or fungal growth, thereby exerting its antimicrobial effects.
- Receptor Modulation : Some studies indicate potential interactions with neurotransmitter receptors, which may contribute to neuropharmacological effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antibacterial Efficacy :
- Research on Antifungal Properties :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Benzothiazole derivative | 20 | 30 |
| Compound B | Pyrazole derivative | 25 | 35 |
| Target Compound | This compound | 10 - 50 | <50 |
Comparison with Similar Compounds
Sodium Channel Inhibitors (Riluzole Analogues)
- 2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14) Structure: Lacks the pyrazole-ethyl substituent but retains the piperazine-benzothiazole backbone. Activity: Exhibits use-dependent inhibition of skeletal muscle sodium channels (IC₅₀ = 0.7 μM) .
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (19)
Antimicrobial Benzothiazoles
- 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) Structure: Replaces the piperazine-pyrazole group with a pyrrolidine-acetylenic chain. Activity: MIC = 15.62 µg/mL against C. albicans .
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5)
Fluorene-Based Probes
- 2-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-2-isothiocyanato-9H-fluoren-7-yl)benzothiazole (1)
- Structure : Shares the benzothiazole core but incorporates a fluorene-isothiocyanate group for bioconjugation.
- Application : Used as a two-photon absorbing probe for amine-reactive labeling, with λmax = 420 nm .
- Key Difference : The extended π-conjugated system in fluorene derivatives enhances optical properties but reduces metabolic stability.
Physicochemical Properties
<sup>a</sup> LogP values calculated using fragment-based methods.
Preparation Methods
Preparation of 1,3-Benzothiazole-6-carboxylic Acid
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-carboxylic acid variant, directed metallation or carboxylation strategies are employed:
-
Directed Metallation :
Treatment of 6-bromo-1,3-benzothiazole with lithium diisopropylamide (LDA) at −78°C, followed by quenching with dry ice, yields the carboxylic acid after acidic workup. -
Oxidation of Methyl Precursors :
Oxidation of 6-methyl-1,3-benzothiazole using potassium permanganate () in acidic media () provides the carboxylic acid in moderate yields (60–70%).
Activation of the Carboxylic Acid
Conversion to the acid chloride facilitates subsequent amide bond formation:
Reaction conditions: Reflux in thionyl chloride () for 3–4 hours, followed by solvent removal under vacuum.
Synthesis of the 4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine Fragment
Alkylation of Piperazine
Selective mono-alkylation of piperazine remains a critical challenge due to its symmetrical structure. A two-step protection-alkylation-deprotection strategy mitigates over-alkylation:
-
Boc Protection :
Piperazine reacts with di-tert-butyl dicarbonate () in dichloromethane () to yield N-Boc-piperazine. -
Ethyl-Pyrazole Installation :
N-Boc-piperazine undergoes alkylation with 1-(2-chloroethyl)-1H-pyrazole in acetonitrile () using potassium carbonate () as a base (60°C, 12 hours). Subsequent Boc deprotection with trifluoroacetic acid () affords 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine.
Coupling of Benzothiazole and Piperazine Subunits
Amide Bond Formation via Acid Chloride
The activated benzothiazole carbonyl chloride reacts with 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine in tetrahydrofuran () with triethylamine () as a base:
Reaction Conditions :
Coupling Agents as Alternatives
Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide () with hydroxybenzotriazole () enable direct coupling of the carboxylic acid and piperazine amine in dimethylformamide ():
Optimized Parameters :
-
Molar ratio (acid:amine:EDC:HOBt) = 1:1.2:1.2:1.2
-
Reaction time: 24 hours at RT
Analytical Characterization and Validation
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, Hz, 1H), 7.62 (d, Hz, 1H), 7.53 (s, 1H, pyrazole-H), 6.28 (s, 1H, pyrazole-H), 4.12 (t, Hz, 2H, -CH-pyrazole), 3.75–3.65 (m, 4H, piperazine-H), 2.85–2.70 (m, 6H, piperazine-H and -CH-CH-).
-
C NMR : Peaks at 169.8 ppm (amide carbonyl), 152.1 ppm (benzothiazole-C), and 140.3 ppm (pyrazole-C).
-
-
Mass Spectrometry :
ESI-MS: m/z 386.1 [M+H] (calculated for CHNOS: 386.1).
Purity Assessment
High-performance liquid chromatography () with a C18 column (acetonitrile:HO = 70:30) confirms purity >98% (retention time = 6.7 min).
Challenges and Optimization Strategies
-
Regioselectivity in Piperazine Alkylation :
Use of bulky bases (e.g., DIPEA) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves mono-alkylation yields (from 45% to 68%). -
Acid Chloride Stability :
In situ generation and immediate use prevent hydrolysis. Anhydrous conditions (molecular sieves) are critical. -
Coupling Efficiency :
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes (80°C, 150 W) with comparable yields .
Q & A
Q. Key Considerations :
- Reaction temperatures (e.g., reflux in ethanol for cyclization steps) and solvent polarity significantly impact yields .
- Use of anhydrous conditions for moisture-sensitive intermediates .
Advanced: How can contradictory biological activity data for structurally analogous compounds be resolved?
Contradictions in enzyme modulation (e.g., AST/ALT activation vs. inhibition) often arise from:
- Structural nuances : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinities to enzyme active sites. For example, compound A2 (inhibitor) and A3 (activator) in differ by a single halogen substitution .
- Assay conditions : Variations in pH, substrate concentration, or incubation time can flip activity outcomes. Standardize protocols using controls like known inhibitors (e.g., allopurinol for xanthine oxidase) .
Q. Methodological Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
- Validate using site-directed mutagenesis of target enzymes to identify critical residues for activity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and pyrazole moieties. For example, the piperazine CH₂ protons appear as a multiplet at δ 2.5–3.5 ppm, while pyrazole protons resonate at δ 7.0–8.0 ppm .
- FT-IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (~670 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?
Q. SAR Strategies :
Q. Case Study :
| Compound | Substituent (R) | IC₅₀ (µM) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Parent (R = H) | H | 12.3 | 1.0 |
| Fluoro-derivative (R = F) | F | 4.7 | 3.2 |
Data from and suggest fluorination enhances both potency and selectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to avoid hydrolysis of the carbonyl group .
Advanced: How can synthetic yields be improved for scale-up without compromising purity?
- Optimized Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole coupling (yields >85% vs. 60% for thermal methods) .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., piperazine ring-opening) by precise temperature control .
Q. Validation :
- HPLC purity ≥98% with retention time matching analytical standards .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : AST/ALT assays using human serum () or recombinant enzymes .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced: How can computational methods predict off-target interactions?
- Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify potential off-targets (e.g., kinase or GPCR binding) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to assess binding stability under physiological conditions .
Basic: What are the key challenges in achieving regioselective functionalization of the benzothiazole ring?
- Electrophilic Aromatic Substitution : Directing effects of the thiazole sulfur and carbonyl group often lead to mixtures. Use protecting groups (e.g., Boc on piperazine) to block competing sites .
Advanced: How can metabolomics elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
